molecular formula C10H14N2O2 B1434050 2-hydroxy-N-[2-(pyridin-4-yl)ethyl]propanamide CAS No. 111960-94-2

2-hydroxy-N-[2-(pyridin-4-yl)ethyl]propanamide

Cat. No. B1434050
CAS RN: 111960-94-2
M. Wt: 194.23 g/mol
InChI Key: VTYCTSCSVUEICG-UHFFFAOYSA-N
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Description

“2-hydroxy-N-[2-(pyridin-4-yl)ethyl]propanamide” is a chemical compound with the CAS Number: 111960-94-2 . It has a molecular weight of 194.23 and its molecular formula is C10H14N2O2 .


Physical And Chemical Properties Analysis

“2-hydroxy-N-[2-(pyridin-4-yl)ethyl]propanamide” is a powder at room temperature . It has a molecular weight of 194.23 and its molecular formula is C10H14N2O2 .

Scientific Research Applications

Medicinal Chemistry: Potential Anti-Fibrotic Agent

2-hydroxy-N-[2-(pyridin-4-yl)ethyl]propanamide: has been studied for its potential anti-fibrotic activity. In medicinal chemistry, compounds that can inhibit or reverse fibrosis are of great interest due to the limited treatment options for fibrotic diseases. This compound has shown promise in preliminary studies, encouraging further investigation into its efficacy and mechanism of action .

Organic Synthesis: Intermediate for Heterocyclic Compounds

In organic synthesis, this compound serves as a valuable intermediate for the construction of heterocyclic compounds. Heterocycles are a core structure in many pharmaceuticals, and the ability to synthesize them efficiently is crucial. The pyridin-4-yl moiety in particular is a common feature in many drugs, making this compound a useful starting point for synthesis .

Analytical Chemistry: Chromatography Standards

This compound can be used as a standard in chromatographic analyses due to its well-defined properties, such as melting point and purity. It can help in calibrating instruments and ensuring the accuracy of analytical methods .

Safety and Hazards

The safety information for “2-hydroxy-N-[2-(pyridin-4-yl)ethyl]propanamide” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .

Mechanism of Action

Target of Action

The primary target of 2-hydroxy-N-[2-(pyridin-4-yl)ethyl]propanamide is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline that is essential to the proper three-dimensional folding of newly synthesized procollagen chains.

Mode of Action

2-hydroxy-N-[2-(pyridin-4-yl)ethyl]propanamide interacts with collagen prolyl-4-hydroxylase, inhibiting its function

properties

IUPAC Name

2-hydroxy-N-(2-pyridin-4-ylethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-8(13)10(14)12-7-4-9-2-5-11-6-3-9/h2-3,5-6,8,13H,4,7H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYCTSCSVUEICG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1=CC=NC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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